(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Description
The compound "(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone" is a triazolopyrimidine derivative featuring a piperazine linker and substituted aryl groups. Its structure includes:
- Triazolopyrimidine core: A fused bicyclic system with a triazole ring (positions 1,2,3) and pyrimidine (positions 4,5-d), functionalized with a 3-fluorophenyl group at position 3.
- Piperazine moiety: A seven-membered heterocycle connecting the triazolopyrimidine core to the methanone group.
- 4-Isopropoxyphenyl methanone: A para-substituted phenyl group with an isopropoxy (-OCH(CH₃)₂) substituent, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O2/c1-16(2)34-20-8-6-17(7-9-20)24(33)31-12-10-30(11-13-31)22-21-23(27-15-26-22)32(29-28-21)19-5-3-4-18(25)14-19/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJUQIBUBXBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a triazolo-pyrimidine moiety, which has been recognized for its biological significance in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.
- Molecular Formula : C23H22FN7O3
- Molecular Weight : 463.5 g/mol
- IUPAC Name : (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Anticancer Activity
Recent studies have indicated that compounds similar to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone exhibit significant anticancer properties. For instance:
- Inhibition of PARP1 : Compounds with a similar structure have shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. The inhibition leads to increased apoptosis in cancer cells. In a study, the IC50 value for a related compound was reported at 18 µM against human breast cancer cells (MCF-7) .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of DNA Repair : By targeting PARP1, these compounds prevent cancer cells from repairing DNA damage effectively.
- Induction of Apoptosis : Enhanced cleavage of PARP and increased activity of caspases (Caspase 3/7) were observed in treated cells, indicating a shift towards apoptosis .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.
Study Overview
A comprehensive study assessed the biological activity of various derivatives of triazolo-pyrimidine compounds. The findings highlighted their potential as novel anticancer agents:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 5a | 57.3 | PARP1 inhibition |
| Compound 5e | 18 | PARP1 inhibition and apoptosis induction |
The study demonstrated that both compounds significantly inhibited PARP1 activity and induced apoptotic pathways in MCF-7 cells .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives is often influenced by their structural components. For example:
- The presence of the fluorophenyl group enhances binding affinity to target proteins.
- Modifications on the piperazine ring can alter pharmacokinetic properties and bioavailability.
Comparison with Similar Compounds
A. Substituent Effects on Lipophilicity and Binding
B. Steric and Electronic Influences
- The ortho-substitution in Analog 3 (2-methoxyphenyl) could create steric clashes in binding sites, reducing efficacy compared to the para-substituted target compound .
- The 3-fluorophenyl group (common in the target and Analog 3) may enhance metabolic stability by resisting oxidative degradation, a feature absent in Analog 1 and 2 .
C. Piperazine Linker Modifications
- Analog 1 replaces the methanone group with an acetylated 4-fluorophenyl, shortening the side chain. This may alter binding kinetics or selectivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
